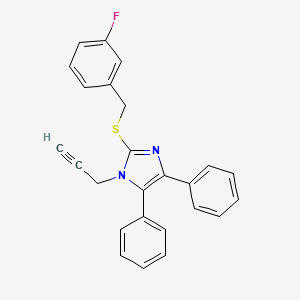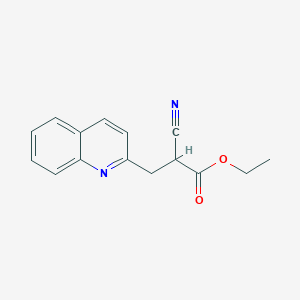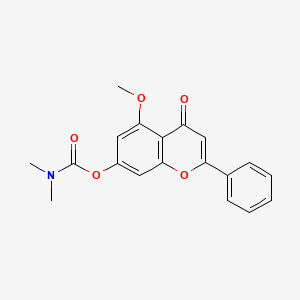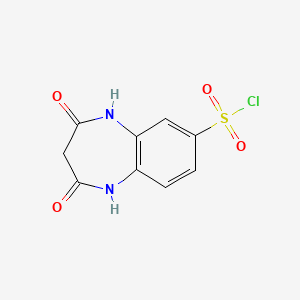![molecular formula C14H18ClNO2S B2854481 2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 2034263-41-5](/img/structure/B2854481.png)
2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is an organic compound that features a benzamide core with a chloro substituent and a tetrahydropyran-thioethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran-thioethyl intermediate. This can be achieved by reacting tetrahydropyran with a suitable thiol reagent under acidic conditions. The resulting intermediate is then reacted with 2-chloroethylamine to form the desired side chain.
The final step involves the coupling of this intermediate with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzamide derivatives.
Substitution: Amino or thio-substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the thioether side chain can engage in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(2-((tetrahydro-2H-pyran-2-yl)thio)ethyl)benzamide: Similar structure but with a different position of the tetrahydropyran ring.
2-chloro-N-(2-((tetrahydro-2H-pyran-3-yl)thio)ethyl)benzamide: Another positional isomer with the tetrahydropyran ring at a different position.
2-chloro-N-(2-((tetrahydro-2H-pyran-5-yl)thio)ethyl)benzamide: Positional isomer with the tetrahydropyran ring at the 5-position.
Uniqueness
The unique positioning of the tetrahydropyran ring in 2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide may confer distinct steric and electronic properties, influencing its reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c15-13-4-2-1-3-12(13)14(17)16-7-10-19-11-5-8-18-9-6-11/h1-4,11H,5-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWOVCJNSBIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2854400.png)

![2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2854404.png)


![1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2854407.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2854408.png)

![1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene](/img/structure/B2854413.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2854416.png)

![N-[(4-chlorophenyl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2854420.png)
